2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a morpholinomethyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetonitrile, which can be obtained by reacting 3,4-dimethoxybenzaldehyde with acetonitrile in the presence of a base.
Introduction of the Thiazepane Ring: The next step involves the formation of the thiazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: A precursor in the synthesis of the target compound.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with similar structural features.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the thiazepane ring and the morpholinomethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-24-18-5-4-16(12-19(18)25-2)13-20(23)22-6-3-11-27-15-17(22)14-21-7-9-26-10-8-21/h4-5,12,17H,3,6-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZVYXLOPVJIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCSCC2CN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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